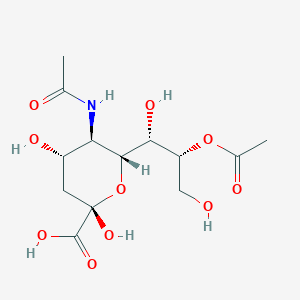
Bis(4-methylbenzyl) oxalate
Descripción general
Descripción
Bis(4-methylbenzyl) oxalate (BMBO) is an organic compound with a variety of uses in the scientific research field. It is a white crystalline powder composed of two 4-methylbenzyl groups and an oxalate group. BMBO is commonly used as a reagent for synthesizing new compounds, as a catalyst for chemical reactions, and as a ligand for binding to metal ions. Its unique chemical properties and reactivity make it an ideal reagent for both organic and inorganic chemistry.
Aplicaciones Científicas De Investigación
1. Chemiluminescence Detection in High-Performance Liquid Chromatography
Bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl] oxalate (TDPO), a derivative of bis(4-methylbenzyl) oxalate, is used in peroxyoxalate chemiluminescence (CL) for detecting fluorescent compounds. This application is significant in reversed-phase high-performance liquid chromatography (HPLC), where TDPO demonstrates stability and high sensitivity in detecting fluorescent compounds like dansylamino acids at sub-femtomole levels (Imai et al., 1987).
2. Polymerization and Material Science
Bis(4-vinylbenzyl)-oxalate (DBE), related to this compound, is used in creating branched polystyrene through atom transfer radical polymerization. This process utilizes copper bromide and 2,2'-bipyridine as catalysts, demonstrating the role of this compound derivatives in advancing polymerization techniques and material science (Huang et al., 2020).
3. Molecular Structure Investigations
Studies on bis(2-methoxy-4-allylphenyl)oxalate, closely related to this compound, focus on understanding its molecular structure and behavior. Techniques like NMR spectroscopy and X-ray diffraction are used to analyze the molecule's structure, helping in the prediction of chemical behavior and properties (Şahin et al., 2016).
4. Photoluminescent Materials
This compound derivatives are synthesized for incorporation into polymer composites, aiming to develop photoluminescent materials. These compounds show potential in creating lighting solutions at room and low temperatures, signifying their applicability in photoluminescent technologies (Petre & Zecheru, 2013).
5. Corrosion Inhibition
Derivatives of this compound are explored for their corrosion inhibiting properties on metals like mild steel. These studies are crucial in understanding how these compounds can be used in industrial applications to protect metals from corrosion, especially in harsh chemical environments (Singh & Quraishi, 2016).
Safety and Hazards
“Bis(4-methylbenzyl) oxalate” is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
bis[(4-methylphenyl)methyl] oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-3-7-15(8-4-13)11-21-17(19)18(20)22-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZBTUMXCSRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066343 | |
| Record name | Bis(p-methylbenzyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18241-31-1 | |
| Record name | Di-p-methylbenzyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18241-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioic acid, 1,2-bis((4-methylphenyl)methyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018241311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, 1,2-bis[(4-methylphenyl)methyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(p-methylbenzyl)oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)










![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)